molecular formula C10H6ClNO B3024098 6-Chloroquinoline-4-carbaldehyde CAS No. 482583-75-5

6-Chloroquinoline-4-carbaldehyde

Cat. No.: B3024098
CAS No.: 482583-75-5
M. Wt: 191.61 g/mol
InChI Key: CBKMCVSSHQYURY-UHFFFAOYSA-N
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Description

6-Chloroquinoline-4-carbaldehyde is a quinoline derivative characterized by the presence of a chloro substituent at the sixth position and an aldehyde group at the fourth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-Chloroquinoline-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Chloroquinoline-4-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloroquinoline-4-carbaldehyde involves its interaction with biological targets such as DNA gyrase and topoisomerase IV, leading to the inhibition of DNA synthesis and bacterial cell death. The compound’s aldehyde group can also form covalent bonds with nucleophilic sites in proteins, affecting their function .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 6-Chloroquinoline-3-carbaldehyde
  • 6-Chloroquinoline-4-methanol

Comparison: 6-Chloroquinoline-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other chloroquinoline derivatives, it exhibits a broader spectrum of antimicrobial activity and has been more extensively studied for its potential therapeutic applications .

Properties

IUPAC Name

6-chloroquinoline-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-8-1-2-10-9(5-8)7(6-13)3-4-12-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKMCVSSHQYURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389821
Record name 6-chloroquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482583-75-5
Record name 6-chloroquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2 (16.04 g, 90.6 mmol) and SeO2 (13.0 g, 117.3 mmol) in 5% aq. 1,4-dioxane (200 mL) was refluxed for 2 h. The precipitated selenium was filtered off and the filtrate was evaporated to dryness in vacuo. The residue was taken into CH2Cl2, and filtered through a short plug of silica gel. The filtrate was concentrated to give a light brown solid. Further purification by crystallization (EtOAc/Hexanes) gave 1 (11.6 g, 61%) as a pale yellow solid Mp 152-153° C. (lit.2 153-154° C). 1H NMR (300 MHz, CDCl3): δ 10.43 (s, 1H), 9.20 (d, 4.4 Hz, 1H), 9.10 (d, 2.2 Hz, 1H), 8.16 (d, 9.1 Hz, 1H), 7.82 (d, 4.4 Hz, 1H), 7.77 (dd, 9.1, 2.2 Hz, 1H). MS m/z: 192 (M+1). Analysis calcd. for C10H6ClNO; C, 62.68; H, 3.16; N, 7.31; Cl, 18.50; found, C, 62.92; H, 3.33; N, 7.23; Cl, 18.60.2
Name
Quantity
16.04 g
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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